molecular formula C7H8O2S B1205849 P-Toluenesulfinic acid CAS No. 536-57-2

P-Toluenesulfinic acid

Cat. No. B1205849
Key on ui cas rn: 536-57-2
M. Wt: 156.2 g/mol
InChI Key: FXJVNINSOKCNJP-UHFFFAOYSA-N
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Patent
US07863310B2

Procedure details

Add concentrated hydrochloric acid (3 mL) dropwise to a solution of p-toluene-sulfinic acid sodium salt in water (20 mL) and tert-butyl methyl ether (10 mL). Stir for 10 minutes and then separate the layers. Wash the organic layer with saturated aqueous sodium chloride, dry over sodium sulfate and concentrate under reduced pressure to provide 5 g of p-toluenesulfinic acid. Combine this acid with benzaldehyde (4.75 g, 44.8 mmol), formamide (4.9 g, 0.11 mol), and camphorsulfonic acid (0.86 g, 3.7 mmol) and heat to 60° C. for 18 hours. Remove the reaction from the heat and slurry the white solid in 3:1 hexanes:methanol. Filter the slurry to provide 7.6 g (82%) of the desired product as a white solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
p-toluene-sulfinic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Na+].[C:3]1([CH3:12])[CH:8]=[CH:7][C:6]([S:9]([O-:11])=[O:10])=[CH:5][CH:4]=1>O.COC(C)(C)C>[C:3]1([CH3:12])[CH:8]=[CH:7][C:6]([S:9]([OH:11])=[O:10])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
p-toluene-sulfinic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C1(=CC=C(C=C1)S(=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
Stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate the layers
WASH
Type
WASH
Details
Wash the organic layer with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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